alpha-Lobeline (sulfate);L-Lobeline (sulfate)

Nicotinic acetylcholine receptor Radioligand binding Neuronal signaling

Researchers investigating nAChR pharmacology or psychostimulant abuse mechanisms require a well-characterized, dual-acting reference compound. alpha-Lobeline (sulfate) is the sulfate salt of the piperidine alkaloid (-)-lobeline, exhibiting high affinity at α4β2 nAChRs (Ki = 4 nM) and 67-fold selective VMAT2 inhibition over DAT. • Validated tool compound with dual nAChR/VMAT2 activity, distinct from defunctionalized analogs (e.g., lobelane) • Superior brain-to-plasma ratio vs. nicotine & cytisine for BBB penetration studies • Clinical-stage reference standard with completed Phase 1 human safety data Procure the sulfate salt specifically-not hydrochloride or defunctionalized analogs-for reproducible pharmacology.

Molecular Formula C44H56N2O8S
Molecular Weight 773.0 g/mol
Cat. No. B8092971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Lobeline (sulfate);L-Lobeline (sulfate)
Molecular FormulaC44H56N2O8S
Molecular Weight773.0 g/mol
Structural Identifiers
SMILESCN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O
InChIInChI=1S/2C22H27NO2.H2O4S/c2*1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2*2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4)
InChIKeyGRZMOSSVIPFGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Lobeline (Sulfate): Pharmacological & Structural Baseline


Alpha-Lobeline (sulfate), also designated L-Lobeline (sulfate), is the sulfate salt of the piperidine alkaloid (-)-lobeline, a naturally occurring constituent of Lobelia inflata [1]. As a lipophilic alkaloid that readily crosses the blood-brain barrier, lobeline exhibits a unique polypharmacological profile, interacting with multiple molecular targets including nicotinic acetylcholine receptors (nAChRs), the vesicular monoamine transporter 2 (VMAT2), the dopamine transporter (DAT), and μ-opioid receptors [2]. The sulfate salt form is commonly used in research settings, and lobeline has advanced to Phase 1 clinical evaluation as a potential pharmacotherapy for methamphetamine abuse, underscoring its translational relevance [3].

Compound type Piperidine alkaloid sulfate salt with lipophilic CNS penetration
Target engagement Polypharmacology: nAChR, VMAT2, DAT, and μ-opioid receptor interaction
Research stage Phase 1 clinical-stage compound; translational psychostimulant abuse research

Why Alpha-Lobeline (Sulfate) Cannot Be Substituted


Alpha-Lobeline (sulfate) occupies a distinct pharmacological niche that precludes simple substitution by other nicotinic ligands or even by structurally related lobeline analogs. While defunctionalized analogs such as lobelane exhibit enhanced selectivity for VMAT2 and reduced nAChR affinity—a profile advantageous for specific psychostimulant abuse indications—these modifications come at the cost of eliminating the dual nAChR/VMAT2 activity that defines lobeline's original pharmacological identity [1]. Conversely, structurally simplified analogs with altered oxygen functionalities, such as lobelanine or lobelanidine, display markedly reduced nAChR binding affinity (≥25-fold reduction) compared to the parent compound, rendering them unsuitable for studies requiring robust nAChR engagement [2]. Furthermore, the sulfate salt form provides distinct physicochemical properties compared to the more commonly available hydrochloride salt, with differential solubility profiles that impact formulation and experimental design [3]. The evidence presented below quantifies these critical differences, demonstrating why alpha-Lobeline (sulfate) must be procured specifically rather than replaced by alternative salts or structurally related in-class compounds.

Analog
Defunctionalized analogs like lobelane shift selectivity toward VMAT2 but lose native nAChR engagement, altering dual-target pharmacology.
SAR
Oxidized or reduced analogs (lobelanine, lobelanidine) exhibit markedly lower nAChR binding affinity compared to the intact parent pharmacophore.
Salt form
Hydrochloride salt may show differential solubility profiles versus the sulfate salt, which can impact formulation and experimental design.

Alpha-Lobeline (Sulfate) vs. Analogs: Quantitative Evidence


α4β2 nAChR Binding Affinity vs. Nicotine

Alpha-lobeline binds with high affinity to the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, a key target for cognitive and addiction research. In a direct head-to-head radioligand displacement assay using [³H]-nicotine, lobeline exhibited a Ki of 4 nM, compared to nicotine's Ki of 2 nM [1]. This 2-fold difference in binding affinity establishes that while lobeline is a potent nAChR ligand, it is not merely a 'weaker nicotine'—it exhibits distinct functional pharmacology including antagonist activity at α7 nAChRs (IC₅₀ = 8.5 µM) and noncompetitive inhibition at DAT, a profile not shared by nicotine [2][3].

α4β2 nAChR Affinity
Head-to-head
Lobeline Ki = 4 nM vs. Nicotine Ki = 2 nM (2-fold difference)
Supports nAChR modulation studies without full agonist profile
[³H]-nicotine displacement from rat brain membranes
Nicotinic acetylcholine receptor Radioligand binding Neuronal signaling

VMAT2 vs. DAT Functional Selectivity

Lobeline demonstrates a pronounced functional preference for inhibiting the vesicular monoamine transporter 2 (VMAT2) over the dopamine transporter (DAT). Quantitative analysis reveals that lobeline is 67-fold more potent at inhibiting VMAT2 function compared to DAT function, a selectivity profile measured by comparing inhibition of [³H]dopamine uptake into striatal synaptic vesicles (VMAT2) versus synaptosomes (DAT) [1]. In contrast, the defunctionalized analog lobelane exhibits a 35-fold selectivity for VMAT2 over DAT, indicating that lobeline's native structure confers a distinct selectivity ratio [1].

VMAT2 vs. DAT Selectivity
Head-to-head
67-fold VMAT2/DAT selectivity (vs. 35-fold for lobelane)
Baseline selectivity context for psychostimulant research
[³H]Dopamine uptake in synaptic vesicles vs. synaptosomes
Vesicular monoamine transporter Dopamine transporter Psychostimulant abuse

Dopamine Release Inhibition: Lobeline vs. Lobelane

In a functional assay measuring inhibition of methamphetamine-evoked dopamine overflow from rat striatal slices, lobeline demonstrated an IC₅₀ of 0.42 µM with a maximal inhibition (Iₘₐₓ) of 56.1% [1]. The defunctionalized analog lobelane, designed for enhanced VMAT2 selectivity, exhibited a slightly lower potency (IC₅₀ = 0.65 µM) but achieved a significantly greater maximal effect (Iₘₐₓ = 73%) [1]. This quantitative comparison reveals that while lobeline is marginally more potent (1.5-fold lower IC₅₀), lobelane produces a more complete blockade of dopamine release (1.3-fold higher Iₘₐₓ).

DA Release Inhibition
Head-to-head
Lobeline IC₅₀ = 0.42 µM (56.1% max) vs. Lobelane IC₅₀ = 0.65 µM (73% max)
Partial VMAT2 modulation efficacy-potency trade-off
Methamphetamine-evoked [³H]dopamine overflow, rat striatal slices
Dopamine release Methamphetamine Neuropharmacology

Oxygen Function Requirement for nAChR Affinity

The presence of both the hydroxyl and carbonyl oxygen functions in the lobeline molecule is critical for maintaining high-affinity binding to nAChRs. Systematic structural investigation demonstrated that removal of either one or both oxygen functions reduces nAChR binding affinity by at least 25-fold relative to the parent lobeline molecule [1]. Furthermore, oxidation of the hydroxyl group to afford lobelanine or reduction of the carbonyl group to afford lobelanidine similarly resulted in significantly decreased affinity [1]. This structure-activity relationship (SAR) data confirms that the intact lobeline pharmacophore is essential for robust nAChR engagement.

nAChR Affinity SAR
Reported
≥25-fold affinity reduction for oxygen-removed analogs
Intact pharmacophore required for nAChR engagement
[³H]-nicotine displacement SAR analysis
Structure-activity relationship nAChR pharmacology Medicinal chemistry

Brain Penetration: Lobeline vs. Nicotine and Cytisine

The ability of a CNS-targeted compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its utility in neuropharmacological research. Comparative pharmacokinetic analysis revealed a rank order of brain-to-plasma concentration ratios: lobeline > nicotine > cytisine [1]. This superior brain penetration is directly proportional to lipophilicity as determined by reversed-phase HPLC, establishing lobeline as a more brain-penetrant ligand compared to the prototypical nAChR agonist nicotine [1].

Brain Penetration Rank
Head-to-head
Rank order: Lobeline > Nicotine > Cytisine (lipophilicity-dependent)
Reported higher brain-to-plasma ratio among tested ligands
In vivo rat PK; reversed-phase HPLC lipophilicity
Blood-brain barrier Pharmacokinetics CNS drug delivery

Clinical Translation: Phase 1 in Methamphetamine Abuse

Among lobeline and its analogs, the parent compound lobeline is the only entity that has advanced to formal clinical evaluation for methamphetamine abuse. A Phase 1 clinical trial (NCT00519259) assessed the safety and pharmacokinetics of sublingual lobeline (30, 45, and 60 mg doses) in healthy volunteers [1]. Additionally, a Phase 1 interaction study evaluated cardiovascular interactions between sublingual lobeline and intravenous methamphetamine [2]. In contrast, defunctionalized analogs such as lobelane remain in preclinical development, lacking human safety and pharmacokinetic data [3].

Clinical Translation
Trial context
Phase 1 completed (NCT00519259); no human data for lobelane
Human safety and PK endpoint context available
Sublingual 30–60 mg in healthy volunteers; methamphetamine interaction data
Clinical trial Methamphetamine dependence Translational research

Alpha-Lobeline (Sulfate) Application Scenarios


nAChR Baseline Comparator Ligand

Lobeline sulfate serves as an essential comparator ligand in nAChR pharmacology studies due to its high affinity (Ki = 4 nM) at α4β2 nAChRs and distinct functional profile relative to nicotine. Researchers investigating novel nAChR modulators require lobeline as a reference compound to benchmark binding affinity and functional activity. Its 2-fold lower binding potency compared to nicotine, combined with its antagonist activity at α7 nAChRs (IC₅₀ = 8.5 µM), provides a differentiated pharmacological benchmark that helps characterize the selectivity profiles of novel ligands [1]. The sulfate salt form ensures consistent aqueous solubility for in vitro assay preparation.

Psychostimulant Abuse: VMAT2/DAT Dual Modulation

In methamphetamine and psychostimulant abuse research, lobeline sulfate is a validated tool compound with a well-characterized dual mechanism: 67-fold selective VMAT2 inhibition over DAT and partial (56.1% maximal) inhibition of methamphetamine-evoked dopamine release [1]. This profile is distinct from more selective VMAT2 inhibitors like lobelane (35-fold selective; 73% maximal inhibition) [1]. Researchers seeking to investigate partial VMAT2 modulation or the functional consequences of combined nAChR/VMAT2 engagement should procure lobeline sulfate rather than defunctionalized analogs, which lack nAChR activity [2].

BBB Penetration Reference Compound

Lobeline's superior brain-to-plasma ratio, exceeding that of both nicotine and cytisine, makes it a valuable reference compound for blood-brain barrier penetration studies [1]. Its lipophilicity-driven CNS distribution can serve as a benchmark for evaluating novel CNS-targeted delivery systems or for calibrating in silico BBB permeability models. Procurement of lobeline sulfate is indicated for pharmacokinetic and brain distribution studies requiring a well-characterized, brain-penetrant small molecule alkaloid.

Translational Addiction: Clinical Reference Standard

For translational research programs developing pharmacotherapies for methamphetamine or nicotine dependence, lobeline sulfate offers a clinical-stage reference standard with established human safety and pharmacokinetic data from completed Phase 1 trials [1]. Unlike preclinical-only analogs such as lobelane, lobeline's human tolerability profile (evaluated at sublingual doses up to 60 mg) and cardiovascular interaction data with methamphetamine are publicly available [2][3]. This clinical dataset supports the use of lobeline sulfate as a positive control or benchmark in preclinical efficacy studies aimed at advancing novel chemical entities toward human testing.

Application
Selection Property
Validation Focus
nAChR comparator ligand studies
Differentiated binding and functional profile vs. nicotine
α4β2/α7 nAChR affinity and antagonist activity benchmarking
Psychostimulant abuse VMAT2/DAT modulation
Dual nAChR/VMAT2 engagement with partial inhibition profile
Methamphetamine-evoked dopamine release and transporter selectivity
BBB penetration reference research
Lipophilicity-driven CNS distribution and high brain-to-plasma ratio
In vivo brain pharmacokinetics and CNS delivery model calibration
Translational addiction research benchmark
Existing human Phase 1 safety and PK endpoint data
Preclinical-to-clinical translational model validation
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